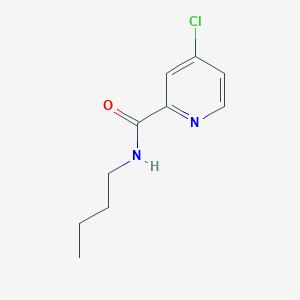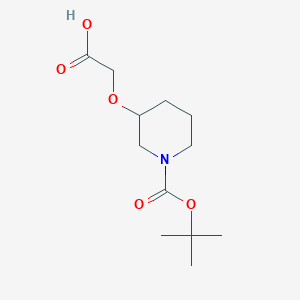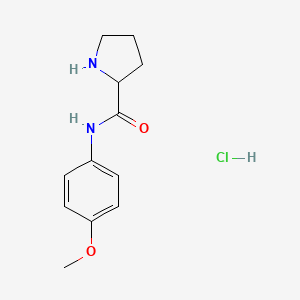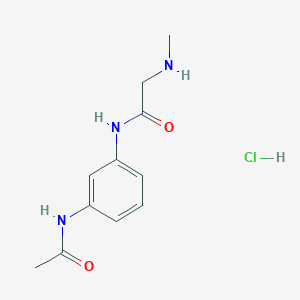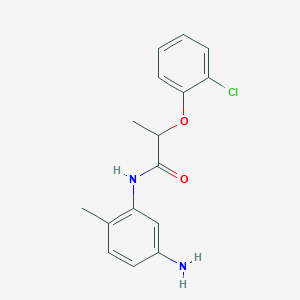![molecular formula C8H9N3OS B1438074 3-(2-氨基乙基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 1097781-18-4](/img/structure/B1438074.png)
3-(2-氨基乙基)噻吩[3,2-d]嘧啶-4(3H)-酮
描述
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure of the synthesized compound is confirmed by MS and 1H NMR .Molecular Structure Analysis
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The structure-activity relationship (SAR) of these compounds has been studied in three mycobacterial strains .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves a series of reactions including condensation, chlorination, and nucleophilic substitution . The reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization yields the target thienopyrimidines .科学研究应用
医药化学中的混合催化剂
研究表明,与噻吩并[3,2-d]嘧啶-4(3H)-酮密切相关的吡喃嘧啶骨架在医药和制药行业中至关重要,因为它们在合成途径和生物利用度方面具有广泛的适用性。包括有机催化剂、金属催化剂和纳米催化剂在内的混合催化剂在开发这些骨架中发挥着重要作用,突显了该化合物在促进生物活性分子合成方面的潜力 (Parmar, Vala, & Patel, 2023)。
抗炎和药理活性
嘧啶类化合物,包括类似于3-(2-氨基乙基)噻吩[3,2-d]嘧啶-4(3H)-酮的衍生物,展现出广泛的药理效应,如抗炎特性。这些化合物抑制了关键炎症介质的表达和活性,表现出强效的抗炎作用。这表明该化合物在开发具有最小毒性的新型抗炎药物方面具有潜在应用价值 (Rashid et al., 2021)。
广泛的生物活性谱
嘧啶核被确定为开发新的具有生物活性化合物的有前途的骨架,因为它具有广泛的药理活性范围。这包括抗病毒、精神药理、抗微生物、抗肿瘤和抗真菌活性。这种多功能性突显了该化合物在寻找和设计新的药理剂的潜力 (Chiriapkin, 2022)。
抗癌应用
嘧啶类化合物,特别是在融合骨架中,通过各种机制显示出显著的抗癌活性,表明它们有可能与多样的生物靶点相互作用。这为3-(2-氨基乙基)噻吩[3,2-d]嘧啶-4(3H)-酮在癌症研究中开辟了途径,可能作为抗癌药物开发的引领化合物 (Kaur et al., 2014)。
未来方向
Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on further optimization and evaluation of these compounds, particularly in the context of developing a drug combination targeting energy metabolism . Additionally, the synthesis process could be refined for better yield and efficiency .
作用机制
Target of Action
The primary target of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd by 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival .
Pharmacokinetics
Its effectiveness against mycobacterium tuberculosis suggests that it has good bioavailability .
Result of Action
The result of the action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to ATP depletion . This makes it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by the physiological conditions of the mycobacterial environment . For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency .
生化分析
Biochemical Properties
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production and ultimately affecting the bacterial energy metabolism . Additionally, 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Cellular Effects
The effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent antiproliferative activity, particularly against lymphoma and leukemia cells . It induces apoptosis in these cells by affecting cell signaling pathways and gene expression. For instance, it has been shown to inhibit the EZH2 enzyme, leading to changes in gene expression that promote cell death . Furthermore, 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one affects cellular metabolism by disrupting the energy production pathways in bacterial cells .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of cytochrome bd oxidase, inhibiting its function and leading to reduced ATP production in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, causing a decrease in energy availability and ultimately leading to cell death. Additionally, the compound’s interaction with the EZH2 enzyme in cancer cells results in the inhibition of histone methylation, altering gene expression and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In in vitro studies, the compound has shown sustained antimycobacterial activity over several days, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain and energy metabolism . The compound’s impact on metabolic flux and metabolite levels is still being studied, but preliminary findings suggest that it can significantly alter the metabolic profile of treated cells .
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the bacterial respiratory chain and cancer cell nuclei . The compound’s accumulation in these areas enhances its therapeutic efficacy, but also raises concerns about potential toxicity at higher concentrations .
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a critical role in its activity and function. In bacterial cells, the compound localizes to the membrane-bound cytochrome bd oxidase, inhibiting its activity and disrupting energy production . In cancer cells, it targets the nucleus, where it interacts with the EZH2 enzyme and affects gene expression . These targeting signals and post-translational modifications are essential for directing the compound to specific cellular compartments and enhancing its therapeutic effects.
属性
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQITSEZMWQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


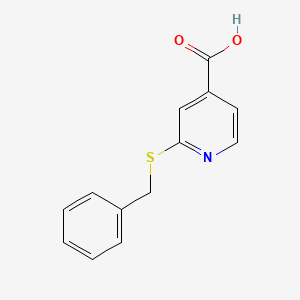
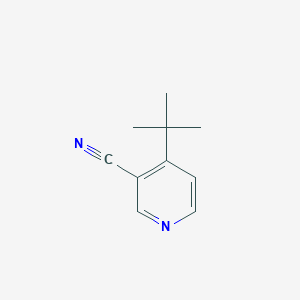

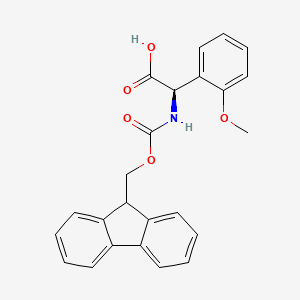
amine hydrochloride](/img/structure/B1437997.png)
